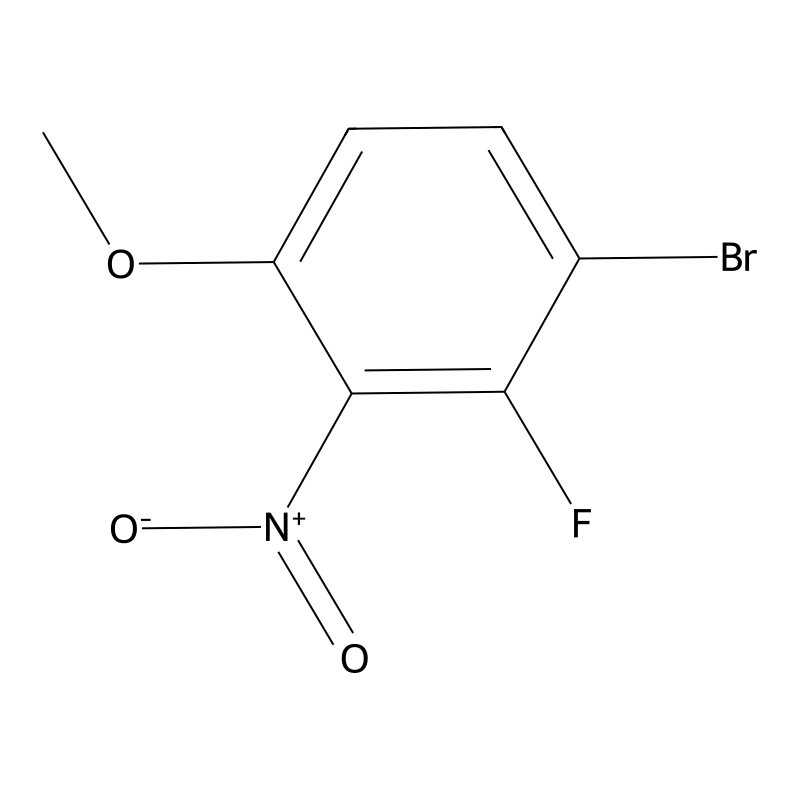

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of N-Fused Tricyclic Indoles

Field: Organic Chemistry: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene serves as a valuable reagent in the synthesis of N-fused tricyclic indoles. These heterocyclic compounds have diverse biological activities and are relevant in drug discovery. The specific synthetic pathway involves the reaction of the compound with appropriate nucleophiles or reagents to form the desired indole derivatives. The methods typically include palladium-catalyzed cross-coupling reactions or other aromatic substitution reactions. Researchers carefully optimize reaction conditions, such as solvent choice, temperature, and catalyst loading, to achieve high yields and regioselectivity. The resulting indoles can then be further functionalized for specific applications .

Fluorination Reagents and Building Blocks

Field: Organic Synthesis: 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene falls within the category of fluorination reagents and fluorinated building blocks. Fluorine-containing compounds play a pivotal role in drug development, agrochemicals, and materials science. Researchers use this compound as a source of fluorine atoms during synthetic transformations. The methods involve selective fluorination reactions, such as nucleophilic fluorination or electrophilic fluorination. The resulting fluorinated products can be incorporated into more complex molecules. Scientists carefully control reaction conditions (such as temperature, solvent, and catalyst) to achieve high selectivity and yield. Analytical techniques like 19F NMR spectroscopy confirm the successful incorporation of fluorine atoms .

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula CHBrFNO and a molecular weight of 250.02 g/mol. This compound features a nitro group (-NO), a methoxy group (-OCH), and halogen substituents (bromine and fluorine) on a benzene ring, making it a member of the nitrobenzene family. Its IUPAC name reflects its structural complexity, indicating the positions of the substituents on the benzene ring. The compound is characterized by its unique combination of electronic properties imparted by the nitro and halogen groups, which influence its reactivity and potential applications in various fields.

- Electrophilic Aromatic Substitution: The presence of the nitro group makes the compound susceptible to further electrophilic substitutions, allowing for the introduction of additional functional groups onto the aromatic ring.

- Palladium-Mediated Ullmann Cross-Coupling: This reaction can be employed to form carbon-carbon bonds using this compound as a precursor.

- Nitration and Bromination: The compound can also participate in nitration and bromination reactions, leading to further functionalization of the aromatic system.

The biological activity of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene is largely influenced by its nitro group, which is known to interact with various enzymes and proteins within biological systems. Nitro compounds generally exhibit antimicrobial properties and can act as precursors for bioactive molecules. The mechanism of action typically involves:

- Electrophilic Attack: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.

- Modulation of Enzyme Activity: The compound may influence enzyme pathways, potentially affecting metabolic processes within cells.

Several methods are available for synthesizing 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene:

- Nitration of Brominated Precursors: Starting from brominated aromatic compounds, nitration can introduce the nitro group.

- Fluorination Techniques: Fluorination can be achieved using reagents such as potassium fluoride or through electrophilic fluorination methods.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base .

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Dyes and Pigments: This compound can be utilized in dye manufacturing processes due to its ability to form stable colored products.

- Research

Studies on 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene have indicated that its interactions with biological targets are influenced by environmental factors such as pH, temperature, and solvent polarity. These factors can affect the stability and reactivity of the compound, thereby influencing its biological activity and efficacy. Research has shown that modifications to the substituent groups can lead to variations in interaction profiles with biological molecules .

Several compounds share structural similarities with 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene. Below is a comparison highlighting their unique attributes:

Each of these compounds exhibits distinct chemical behaviors due to variations in substituent positions and types, showcasing the unique characteristics of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene within this class of chemicals.

Early Developments in Aromatic Bromination

The compound’s synthesis builds upon advancements in electrophilic aromatic substitution. Early bromination methods using mixed nitric-sulfuric acid systems (Mitscherlich, 1834) laid the groundwork for later innovations. By the 20th century, controlled bromination of nitroaromatics became feasible through systems like Br₂/HNO₃, which suppress nitration in favor of halogenation.

First Reported Synthesis

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene was first synthesized via stepwise functionalization of benzene derivatives. Patent CN108002976B (2017) details a diazotization-bromination route starting from 1-fluoro-2-amino-3-nitrobenzene, followed by catalytic hydrogenation and iodination. Modern protocols often employ copper-mediated decarboxylative bromination or thallic acetate-catalyzed reactions to achieve regioselectivity.

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C₇H₅BrFNO₃ and a molecular weight of 250.02 grams per mole [1]. The compound exhibits a planar hexagonal benzene ring structure characteristic of aromatic hydrocarbons, where each carbon atom undergoes sp² hybridization [30] [31]. This hybridization results in a trigonal planar geometry around each carbon atom, contributing to the overall planarity of the aromatic system [32] [33].

The molecular geometry is fundamentally based on the benzene ring framework, which maintains perfect hexagonal symmetry with carbon-carbon-carbon bond angles of 120 degrees [30] [31]. The planarity of the structure is essential for maintaining aromaticity, as it allows for optimal overlap of p-orbitals and delocalization of π electrons throughout the ring system [33] [40]. The compound's three-dimensional structure accommodates four different substituents without significant distortion of the aromatic core [3].

The IUPAC name reflects the systematic numbering of the benzene ring, with the bromine atom serving as the reference point at position 1 [1] [3]. The molecular structure can be represented by the SMILES notation COC1=CC=C(Br)C(F)=C1N+=O, which clearly indicates the connectivity and arrangement of all atoms within the molecule [1] [37].

Substituent Arrangement on the Benzene Ring

The benzene ring of 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene carries four distinct substituents arranged in a specific pattern that significantly influences the compound's chemical and physical properties [3]. The bromine atom occupies position 1, serving as the reference point for nomenclature, while the fluorine atom is located at the adjacent position 2 [1] [3]. The nitro group is positioned at carbon 3, creating a 1,2,3-trisubstitution pattern with the bromine and fluorine atoms [3].

The methoxy group (-OCH₃) is strategically placed at position 4, which is para to the bromine atom and meta to both the fluorine and nitro substituents [1] [3]. This particular arrangement creates a complex electronic environment due to the different directing effects and electronic properties of each substituent [15] [16]. The substituent pattern can be described as Br(1)-F(2)-NO₂(3)-OCH₃(4), representing a tetrasubstituted benzene derivative with significant steric and electronic interactions [3].

Each substituent contributes distinct electronic effects to the aromatic system. The bromine atom exhibits electron-withdrawing inductive effects while providing weak electron-donating resonance effects, characteristic of halogen substituents [17] [20]. The fluorine atom, being the most electronegative element, demonstrates strong electron-withdrawing inductive effects but can also participate in weak electron-donating resonance through its lone pairs [13] [17]. The nitro group represents one of the strongest electron-withdrawing groups, affecting the electron density through both inductive and resonance mechanisms [18] [21]. In contrast, the methoxy group acts as an electron-donating substituent through resonance, partially counterbalancing the electron-withdrawing effects of the other three substituents [16] [17].

Bond Lengths and Angles

The bond lengths and angles in 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene are influenced by the aromatic nature of the benzene ring and the electronic effects of the substituents [9] [10]. The carbon-carbon bonds within the benzene ring maintain the characteristic aromatic bond length of approximately 1.39 Ångströms, which is intermediate between typical single bonds (1.54 Å) and double bonds (1.34 Å) [44] [45]. This uniform bond length results from the delocalization of π electrons throughout the aromatic system, creating bonds with partial double-bond character [44] [47].

The carbon-carbon-carbon bond angles in the benzene ring are maintained at approximately 120 degrees, consistent with sp² hybridization and the hexagonal geometry of aromatic compounds [30] [31] [32]. These angles ensure optimal orbital overlap and maintain the planar structure essential for aromaticity [33]. The presence of substituents may cause minor deviations from the ideal 120-degree angles due to steric interactions and electronic effects, but the overall aromatic framework remains largely intact [9].

Theoretical calculations and experimental studies on nitrobenzene derivatives provide insights into specific bond parameters [9] [10]. The carbon-nitrogen bond in nitro-substituted aromatics typically measures approximately 1.47-1.49 Ångströms, while the nitrogen-oxygen bonds in the nitro group are approximately 1.22 Ångströms [9] [10]. The carbon-fluorine bond is characteristically short at approximately 1.35 Ångströms due to the high electronegativity and small size of fluorine [10]. The carbon-bromine bond length is typically around 1.90 Ångströms, reflecting the larger atomic radius of bromine compared to other halogens [10].

The methoxy group contributes additional structural complexity, with the carbon-oxygen bond length typically measuring 1.36 Ångströms and the oxygen-carbon bond of the methyl group measuring approximately 1.43 Ångströms [10]. The bond angles within the nitro group, specifically the O-N-O angle, are approximately 125 degrees, while the C-N-O angles are typically around 117-118 degrees [9] [10].

Electronic Distribution and Resonance Effects

The electronic distribution in 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene is governed by the complex interplay of electron-withdrawing and electron-donating effects from the four substituents [15] [16]. The nitro group exerts the strongest influence on electronic distribution, functioning as a powerful electron-withdrawing group through both inductive and resonance mechanisms [18] [21]. This electron withdrawal significantly reduces the electron density at the ortho and para positions relative to the nitro group, making the meta positions more electron-rich [18] [20].

The methoxy group provides electron-donating effects primarily through resonance, where the oxygen atom's lone pairs can be delocalized into the aromatic ring [16] [17]. This electron donation increases electron density at the ortho and para positions relative to the methoxy group, creating a complex pattern of electron density distribution when combined with the nitro group's electron-withdrawing effects [11] [16]. The resonance effect of the methoxy group is particularly significant because it involves π-electron donation through the overlap of oxygen p-orbitals with the aromatic π-system [11] [17].

The halogen substituents contribute additional complexity to the electronic distribution pattern [13] [17]. Fluorine exhibits strong electron-withdrawing inductive effects due to its high electronegativity, but it can also participate in weak electron-donating resonance through its lone pair electrons [13] [17]. Bromine demonstrates similar but less pronounced effects, with moderate electron-withdrawing inductive properties and weak electron-donating resonance capabilities [17] [20]. The combined electronic effects create regions of varying electron density throughout the aromatic ring, influencing the compound's reactivity and physical properties [15] [19].

The overall electronic distribution results in a net electron-deficient aromatic system due to the predominance of electron-withdrawing groups [15] [18]. This electron deficiency affects the compound's susceptibility to electrophilic and nucleophilic aromatic substitution reactions, with the electron-poor ring being less reactive toward electrophiles but more susceptible to nucleophilic attack [18] [19]. The resonance effects also influence the stability of the molecule and its various canonical forms [11] [16].

Comparative Analysis with Related Nitrobenzene Derivatives

When compared to other nitrobenzene derivatives, 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene exhibits unique properties resulting from its specific substitution pattern [6] [12]. The parent compound nitrobenzene has a molecular weight of 123.11 grams per mole and a boiling point of 210.8°C, providing a baseline for comparison [39] [42]. The addition of the three substituents in 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene increases the molecular weight to 250.02 grams per mole and raises the predicted boiling point to 298.2±35.0°C [1] [37].

Comparative analysis with 1-bromo-2-chloro-4-methoxy-3-nitrobenzene, which differs only in the halogen substituent, reveals the influence of fluorine versus chlorine [6]. The chlorinated analog has a molecular weight of 266.48 grams per mole and a predicted boiling point of 342.5±37.0°C, demonstrating that the larger chlorine atom contributes to higher molecular weight and boiling point [6]. The predicted density of the fluorinated compound (1.716±0.06 g/cm³) is slightly higher than that of the chlorinated analog (1.7±0.1 g/cm³), reflecting the compact nature of the fluorine atom [6] [37].

Another relevant comparison is with 1-iodo-2-methoxy-4-nitrobenzene, which contains iodine instead of bromine and lacks the fluorine substituent [12]. This compound has a molecular weight of 279.03 grams per mole, a predicted density of 1.9±0.1 g/cm³, and a boiling point of 341.2±32.0°C [12]. The higher density and boiling point reflect the presence of the heavy iodine atom, demonstrating the significant impact of halogen identity on physical properties [12].

The electronic effects in 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene are particularly complex due to the presence of both strongly electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups [14] [18]. This contrasts with simpler nitrobenzene derivatives that may have fewer competing electronic effects [14] [21]. The unique combination of substituents creates a distinctive electronic environment that influences both the compound's stability and its potential reactivity patterns [15] [18].

Structural Isomers and Their Properties

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene belongs to a family of structural isomers that share the same molecular formula (C₇H₅BrFNO₃) but differ in the arrangement of substituents on the benzene ring [22] [23]. Five distinct structural isomers have been identified and characterized, each with the same molecular weight of 250.02 grams per mole but different Chemical Abstracts Service registry numbers reflecting their unique structures [22] [25] [27].

The primary isomer under discussion has the substituent pattern Br(1)-F(2)-NO₂(3)-OCH₃(4) and is assigned CAS number 1352317-80-6 [1] [22]. A closely related isomer, 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene (CAS 1807044-38-7), exhibits the pattern Br(1)-NO₂(2)-F(3)-OCH₃(4), where the nitro and fluorine positions are interchanged [4] [23]. This positional change significantly alters the electronic distribution and potential reactivity of the compound [4] [23].

Another important isomer is 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (CAS 935288-20-3), which displays the substitution pattern Br(1)-OCH₃(2)-F(4)-NO₂(5) [22] [25]. This arrangement places the methoxy group ortho to the bromine atom, creating different steric and electronic interactions compared to the other isomers [25]. The compound 1-bromo-4-fluoro-3-methoxy-2-nitrobenzene (CAS 1805501-88-5) represents another variation with the pattern Br(1)-NO₂(2)-OCH₃(3)-F(4) [23].

The fifth characterized isomer, 1-bromo-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1352244-77-9), exhibits the substitution pattern Br(1)-F(2)-OCH₃(4)-NO₂(5) [22] [27]. This isomer maintains the same relative positions of bromine and fluorine as the primary compound but relocates the nitro group to position 5, creating a different electronic environment [27]. Each isomer demonstrates distinct physical and chemical properties despite sharing the same molecular formula, highlighting the importance of structural arrangement in determining compound characteristics [22] [25] [27].

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (CAS Number: 1352317-80-6) is a solid crystalline compound at room temperature [1] [2]. The compound exhibits a characteristic appearance as white to light yellow powder or crystal [2]. Its solid state at ambient conditions is consistent with the presence of multiple electron-withdrawing substituents (bromo, fluoro, and nitro groups) on the benzene ring, which typically increase intermolecular forces and elevate melting points compared to unsubstituted benzene derivatives.

Melting and Boiling Points

The melting point of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has been experimentally determined to be in the range of 99.0-103.0°C [2]. This relatively high melting point compared to simpler benzene derivatives reflects the compound's molecular complexity and the presence of strong intermolecular interactions due to the electron-withdrawing substituents.

The boiling point has been predicted using computational methods to be 298.2±35.0°C at standard atmospheric pressure (760 mmHg) [1] [3]. This predicted value falls within the expected range for halogenated nitrobenzene derivatives, as evidenced by comparison with similar compounds.

Comparative Analysis

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | 99.0-103.0 [2] | 298.2±35.0 [1] |

| 1-Bromo-4-fluoro-2-nitrobenzene | 37-39 [4] | 220.9±20.0 [5] |

| 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene | 102.0-102.7 [6] | 290.5±35.0 [6] |

Density and Refractive Index

The density of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene has been predicted using computational methods to be 1.716±0.06 g/cm³ [1] [3]. This density value is consistent with heavily substituted aromatic compounds containing bromine atoms, which significantly increase molecular density due to the high atomic mass of bromine.

For comparison, related compounds show similar density values:

- 1-Bromo-4-fluoro-2-nitrobenzene: 1.8±0.1 g/cm³ [5]

- 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene: 1.7±0.1 g/cm³ [7]

The refractive index for this compound has not been experimentally determined or reliably predicted in the available literature. However, based on structural analogies with similar halogenated nitrobenzene derivatives, which typically exhibit refractive indices in the range of 1.55-1.60, an estimated value would be expected to fall within this range.

Vapor Pressure

Experimental vapor pressure data for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is not available in the current literature. However, based on the compound's molecular structure and the presence of multiple electron-withdrawing groups, the vapor pressure is expected to be very low at room temperature.

For reference, structurally related compounds show very low vapor pressures:

- 1-Bromo-4-fluoro-2-nitrobenzene: 0.2±0.4 mmHg at 25°C [5]

- 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene: 0.0±0.6 mmHg at 25°C [7]

The low vapor pressure characteristic of these compounds is attributed to strong intermolecular forces resulting from the polar nature of the nitro group and the presence of halogen atoms capable of dipole-dipole interactions.

Flash Point

No experimental flash point data has been reported for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene in the available literature. The absence of this data may be attributed to the compound's limited commercial availability and specialized research applications.

Based on structural comparisons with similar compounds, the flash point would be expected to be relatively high due to the low volatility imparted by the multiple substituents and the solid state of the compound at room temperature.

Solubility Profile in Various Solvents

Aqueous Solubility

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene exhibits limited solubility in water, which is characteristic of nitrobenzene derivatives [8] [9]. The parent compound nitrobenzene has a water solubility of approximately 1.9-2.1 g/L at 20-25°C [8] [9]. The additional substituents in 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (bromo, fluoro, and methoxy groups) would be expected to further reduce water solubility compared to the parent nitrobenzene.

The limited aqueous solubility is attributed to:

- The hydrophobic nature of the aromatic ring system

- The presence of halogen atoms (bromo and fluoro) which increase hydrophobicity

- The electron-withdrawing nature of the nitro group, which reduces the compound's ability to form hydrogen bonds with water

Organic Solvent Solubility

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene is expected to be soluble in polar organic solvents based on its structural characteristics and the behavior of similar halogenated aromatic compounds [11]. The compound would likely dissolve well in:

- Polar aprotic solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile

- Moderately polar solvents: Ethyl acetate, dichloromethane, chloroform

- Alcoholic solvents: Methanol, ethanol (moderate solubility)

The methoxy group contributes to solubility in polar solvents through its oxygen atom's ability to participate in dipole-dipole interactions, while the halogen atoms provide sites for van der Waals interactions with organic solvents.

Dipole Moment and Polarizability

Experimental data for the dipole moment and polarizability of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene are not available in the current literature. However, theoretical considerations based on the molecular structure and comparison with related compounds provide insight into these properties.

Dipole Moment Considerations

The dipole moment of this compound would be influenced by several contributing factors:

- Nitro group contribution: The nitro group is strongly electron-withdrawing and contributes significantly to molecular dipole moment (typical group moment ~4.0 D) [12] [13]

- Halogen contributions:

- Methoxy group contribution: ~1.3 D [14]

The resultant dipole moment would depend on the vector sum of these individual group moments, considering their relative positions on the benzene ring. Given the 1,2,3,4-substitution pattern, significant dipole moment cancellation would not occur, suggesting a substantial overall molecular dipole moment.

Polarizability Estimates

The molecular polarizability would be expected to be relatively high due to:

- The presence of the aromatic π-electron system

- The contribution of heavy atoms (bromine)

- The extended electron cloud from multiple substituents

Based on similar compounds, the polarizability would likely fall in the range of 15-25 Ų, though experimental determination would be required for precise values.

Summary Table of Physical Properties

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₇H₅BrFNO₃ | Confirmed [1] [15] [16] |

| Molecular Weight | 250.02 g/mol | Confirmed [1] [15] [16] |

| Physical State (20°C) | Solid | Experimental [2] |

| Appearance | White to light yellow powder/crystal | Experimental [2] |

| Melting Point | 99.0-103.0°C | Experimental [2] |

| Boiling Point | 298.2±35.0°C | Predicted [1] [3] |

| Density | 1.716±0.06 g/cm³ | Predicted [1] [3] |

| Water Solubility | Limited | Inferred from structure |

| Organic Solvent Solubility | Soluble in polar solvents | Inferred from structure |

| Vapor Pressure (25°C) | Very low | Inferred from structure |

| Refractive Index | Not determined | - |

| Flash Point | Not determined | - |

| Dipole Moment | Not determined | - |

| Polarizability | Not determined | - |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Failure of MMP-9 Antagonists in IBD: Demonstrating the Importance of Molecular Biology and Well-Controlled Early Phase Studies

Magali de Bruyn, Marc FerrantePMID: 30010739 DOI: 10.1093/ecco-jcc/jjy102

Abstract

Letter: anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 for ulcerative colitis

D-J Cui, H Chen, M HuPMID: 27593425 DOI: 10.1111/apt.13735

Abstract

Safety and Efficacy of Andecaliximab (GS-5745) Plus Gemcitabine and Nab-Paclitaxel in Patients with Advanced Pancreatic Adenocarcinoma: Results from a Phase I Study

Johanna Bendell, Sunil Sharma, Manish R Patel, Kevin S Windsor, Zev A Wainberg, Michael Gordon, Jorge Chaves, Jordan Berlin, Carrie Baker Brachmann, Marianna Zavodovskaya, JieJane Liu, Dung Thai, Pankaj Bhargava, Manish A Shah, Saad A Khan, Alexander StarodubPMID: 32812320 DOI: 10.1634/theoncologist.2020-0474

Abstract

Matrix metalloproteinase 9 (MMP9) expression in the tumor microenvironment is implicated in multiple protumorigenic processes. Andecaliximab (GS-5745), a monoclonal antibody targeting MMP9 with high affinity and selectivity, was evaluated in combination with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma.This phase I study was completed in two parts: part A was a dose-finding, monotherapy phase that enrolled patients with advanced solid tumors, and part B examined andecaliximab in combination with chemotherapy in specific patient cohorts. In the cohort of patients with pancreatic adenocarcinoma (n = 36), andecaliximab 800 mg every 2 weeks was administered in combination with gemcitabine and nab-paclitaxel. Patients were treated until unacceptable toxicity, withdrawal of consent, disease progression, or death. Efficacy, safety, and biomarker assessments were performed.

Andecaliximab combined with gemcitabine and nab-paclitaxel appeared to be well tolerated and did not demonstrate any unusual toxicities in patients with pancreatic adenocarcinoma. The most common treatment-emergent adverse events were fatigue (75.0%), alopecia (55.6%), peripheral edema (55.6%), and nausea (50.0%). Median progression-free survival was 7.8 months (90% confidence interval, 6.9-11.0) with an objective response rate of 44.4% and median duration of response of 7.6 months. Maximal andecaliximab target binding, defined as undetectable, andecaliximab-free MMP9 in plasma, was observed.

Andecaliximab in combination with gemcitabine and nab-paclitaxel demonstrates a favorable safety profile and clinical activity in patients with advanced pancreatic adenocarcinoma.

The combination of andecaliximab, a novel, first-in-class inhibitor of matrix metalloproteinase 9, with gemcitabine and nab-paclitaxel in patients with advanced pancreatic adenocarcinoma provided a median progression-free survival of 7.8 months and objective response rate of 44.4%. The majority of systemic biomarkers related to matrix metalloproteinase 9 activity and immune suppression increased at 2 months, whereas biomarkers related to tumor burden decreased. Although this study demonstrates promising results with andecaliximab plus chemotherapy in patients with advanced pancreatic adenocarcinoma, andecaliximab was not associated with a survival benefit in a phase III study in patients with advanced gastric/gastroesophageal junction carcinoma.

Phase 1b Study of the Safety, Pharmacokinetics, and Disease-related Outcomes of the Matrix Metalloproteinase-9 Inhibitor Andecaliximab in Patients With Rheumatoid Arthritis

David L Gossage, Blanka Cieslarová, Sophe Ap, Hao Zheng, Yan Xin, Preeti Lal, Guang Chen, Victoria Smith, John S SundyPMID: 29287749 DOI: 10.1016/j.clinthera.2017.11.011

Abstract

Andecaliximab (GS-5745) is a highly selective monoclonal antibody against matrix metalloproteinase-9 (MMP9), a proteolytic enzyme implicated in the pathogenesis of rheumatoid arthritis (RA). This study assessed the safety and pharmacokinetic (PK) parameters of andecaliximab in patients with RA and evaluated the effects of andecaliximab treatment on exploratory disease biomarkers.In this double-blind, Phase 1b trial, patients with active RA were randomized (4:1) to receive 400-mg andecaliximab or placebo every 2 weeks for a total of 3 intravenous infusions. The primary and secondary end points were safety and the PK parameters of andecaliximab, respectively. Data were summarized by using descriptive statistics.

A total of 18 patients were randomized; 15 received andecaliximab (participants with confirmed RA diagnosis without current administration of a biologic DMARD a biologic DMARD (disease-modifying antirheumatic drug), aged 18 to 70 years old, weighing >45 to <120 kg). No deaths, serious adverse events, or study discontinuations occurred. All reported adverse events were grade 1 or grade 2 in severity. Mean plasma andecaliximab exposure was 587 d · µg/mL and 878 d · µg/mL at days 1 and 29, respectively, suggesting moderate accumulation. The median terminal t

was 5.65 days; mean volume of distribution at steady state was 4560 mL. Mean MMP9 coverage (the percentage of total plasma MMP9 bound by therapeutic antibody) was maintained at ~80% after the first administration of andecaliximab.

Andecaliximab administered as 3 infusions over 29 days was generally safe and well tolerated in patients with RA. The majority of total plasma MMP9 was bound by andecaliximab after the first administration. Clinical studies of increased treatment duration in larger patient cohorts are warranted. ClinicalTrials.gov identifier:

. Registered on 25 June 2014.

A Phase 2, Randomized, Placebo-Controlled Study Evaluating Matrix Metalloproteinase-9 Inhibitor, Andecaliximab, in Patients With Moderately to Severely Active Crohn's Disease

Stefan Schreiber, Corey A Siegel, Keith A Friedenberg, Ziad H Younes, Ursula Seidler, Bal R Bhandari, Ke Wang, Emily Wendt, Matt McKevitt, Sally Zhao, John S Sundy, Scott D Lee, Edward V LoftusPMID: 29846530 DOI: 10.1093/ecco-jcc/jjy070

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of Crohn's disease and may serve as a potential biomarker. A phase 2 trial was conducted to examine the efficacy and safety of the anti-MMP9 antibody andecaliximab [GS-5745] in patients with moderately to severely active Crohn's disease.Patients were randomized 1:2:2:2 to receive subcutaneous injections of placebo weekly [QW], andecaliximab 150 mg every 2 weeks [Q2W], andecaliximab 150 mg QW, or andecaliximab 300 mg QW.The co-primary study efficacy endpoints were evaluation of a clinical response, defined as liquid or very soft stool frequency and abdominal pain composite [from Patient-Reported Outcome 2] score ≤ 8 at week 8, and an endoscopic response, defined as a ≥ 50% reduction from baseline in the Simple Endoscopic Score for Crohn's Disease, following 8 weeks of treatment.

A total of 187 participants were randomized to treatment; 53 participants were randomized to each andecaliximab treatment group and 28 participants were randomized to placebo. Proportions of patients receiving andecaliximab were not different from proportions of patients receiving placebo based on clinical and endoscopic response and Crohn's disease activity index-defined remission at week 8. Rates of adverse events were comparable among the andecaliximab and placebo groups.

Eight weeks of induction treatment with 150 mg andecaliximab Q2W, 150 mg andecaliximab QW, or 300 mg andecaliximab QW in patients with Crohn's disease did not induce a clinically meaningful symptomatic or endoscopic response. Andecaliximab was well tolerated.

ClinicalTrials.gov

.

Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study

Manish A Shah, Alexander Starodub, Sunil Sharma, Jordan Berlin, Manish Patel, Zev A Wainberg, Jorge Chaves, Michael Gordon, Kevin Windsor, Carrie Baker Brachmann, Xi Huang, Greg Vosganian, Julia D Maltzman, Victoria Smith, Jeffrey A Silverman, Heinz-Josef Lenz, Johanna C BendellPMID: 29691300 DOI: 10.1158/1078-0432.CCR-17-2469

Abstract

Matrix metalloproteinase-9 (MMP9) is implicated in protumorigenic processes. Andecaliximab (GS-5745, a monoclonal antibody targeting MMP9) was evaluated as monotherapy and in combination with mFOLFOX6.Three dosages of andecaliximab monotherapy [200, 600, and 1800 mg i.v. every 2 weeks (q2w)] were investigated in patients with advanced solid tumors (

= 13 in a 3+3 design). After determining a recommended dose, patients with advanced HER2-negative gastric/gastroesophageal junction (GEJ) adenocarcinoma (

= 40) received 800 mg andecaliximab + mFOLFOX6 q2w. Pharmacokinetics, pharmacodynamics, safety, and efficacy were assessed.

Andecaliximab monotherapy demonstrated no dose-limiting toxicity (DLT) in any cohort, displaying target-mediated drug disposition at the lowest dose (200 mg) and linear pharmacokinetics at higher doses. Based on target engagement, recommended doses for further study are 800 mg q2w or 1,200 mg q3w. Maximal andecaliximab target binding, defined as undetectable andecaliximab-free MMP9 in plasma, was observed in the gastric/GEJ adenocarcinoma cohort. We observed no unusual toxicity, although there were four deaths on study not attributed to andecaliximab treatment. In first-line patients (

= 36), median progression-free survival (PFS) was 9.9 months [95% confidence interval (CI), 5-13.9 months], and the overall response rate (ORR) was 50%. Among all patients (

= 40), median PFS was 7.8 (90% CI, 5.5-13.9) months, and ORR was 48%, with a median duration of response of 8.4 months.

Andecaliximab monotherapy achieved target engagement without DLT. Andecaliximab + mFOLFOX6 showed encouraging clinical activity without additional toxicity in patients with HER2-negative gastric/GEJ adenocarcinoma. A phase III study evaluating mFOLFOX6 ± andecaliximab in this setting is ongoing.

.

Randomised clinical trial: a phase 1, dose-ranging study of the anti-matrix metalloproteinase-9 monoclonal antibody GS-5745 versus placebo for ulcerative colitis

W J Sandborn, B R Bhandari, R Fogel, J Onken, E Yen, X Zhao, Z Jiang, D Ge, Y Xin, Z Ye, D French, J A Silverman, B Kanwar, G M Subramanian, J G McHutchison, S D Lee, L M Shackelton, R K Pai, B G Levesque, B G FeaganPMID: 27218676 DOI: 10.1111/apt.13653

Abstract

Matrix metalloproteinase-9 is a proteolytic enzyme whose expression is increased in ulcerative colitis.To evaluate the safety and efficacy of GS-5745, a fully humanised anti-matrix metalloproteinase-9 monoclonal antibody, in moderately-to-severely active ulcerative colitis.

We randomised 74 patients with ulcerative colitis to treatment with single or multiple ascending intravenous or subcutaneous doses of GS-5745 or placebo. Multiple-dose cohorts received either IV infusions (0.3, 1.0, 2.5 or 5.0 mg/kg GS-5745 or placebo) every 2 weeks (three total IV infusions) or five weekly SC injections (150 mg GS-5745 or placebo). The primary outcomes were the safety, tolerability and pharmacokinetics of escalating single and multiple doses of GS-5745. Exploratory analyses in the multiple-dose cohorts included clinical response (≥3 points or 30% decrease from baseline in Mayo Clinic score and ≥1 point decrease in the rectal bleeding subscore or a rectal bleeding subscore ≤1) and clinical remission (a complete Mayo Clinic score ≤2 with no subscore >1) at Day 36. Biological effects associated with a clinical response to GS-5745 were explored using histological and molecular approaches.

Twenty-three of the 42 patients (55%) receiving multiple doses of GS-5745 had adverse events, compared with 5/8 patients (63%) receiving placebo. GS-5745 showed target-mediated drug disposition, approximately dose-proportional increases in maximum plasma concentration and more than dose-proportional increases in the area under the plasma drug concentration-time curve. Clinical response occurred in 18/42 patients (43%) receiving GS-5745 compared with 1/8 patients (13%) receiving placebo. Clinical remission occurred in 6/42 patients (14%) receiving GS-5745 and 0/8 (0%) receiving placebo. Patients with a clinical response to GS-5745 had reductions in matrix metalloproteinase-9 tissue levels (mean 48.9% decrease from baseline compared with a mean 18.5% increase in nonresponders, P = 0.008) significant improvements in histopathology scores (confirmed with three separate histological disease activity indices), as well as changes in colonic gene expression that were consistent with reduced inflammation.

This phase 1 trial provides preliminary evidence for the safety and therapeutic potential of GS-5745 in the treatment of ulcerative colitis.

Andecaliximab [Anti-matrix Metalloproteinase-9] Induction Therapy for Ulcerative Colitis: A Randomised, Double-Blind, Placebo-Controlled, Phase 2/3 Study in Patients With Moderate to Severe Disease

William J Sandborn, Bal R Bhandari, Charles Randall, Ziad H Younes, Tomasz Romanczyk, Yan Xin, Emily Wendt, Hao Chai, Matt McKevitt, Sally Zhao, John S Sundy, Satish Keshav, Silvio DanesePMID: 29767728 DOI: 10.1093/ecco-jcc/jjy049

Abstract

Matrix metalloproteinase-9 [MMP9] is implicated in the pathogenesis of ulcerative colitis [UC] via disruption of intestinal barrier integrity and function. A phase 2/3 combined trial was designed to examine the efficacy, safety, and pharmacokinetics of the anti-MMP9 antibody, andecaliximab [formerly GS-5745], in patients with moderately to severely active UC.Patients were randomised [1:1:1] to receive placebo, 150 mg andecaliximab every 2 weeks [Q2W], or 150 mg andecaliximab weekly [QW], via subcutaneous administration. The primary endpoint was endoscopy/bleeding/stool [EBS]-defined clinical remission [endoscopic subscore of 0 or 1, rectal bleeding subscore of 0, and at least a 1-point decrease from baseline in stool frequency to achieve a subscore of 0 or 1] at Week 8. The phase 2/3 trial met prespecified futility criteria and was terminated before completion. This study describes results from the 8-week induction phase.

Neither 150 mg andecaliximab Q2W or QW resulted in a significant increase vs placebo in the proportion of patients achieving EBS clinical remission at Week 8. Remission rates [95% confidence intervals] were 7.3% [2.0%-17.6%], 7.4% [2.1%-17.9%], and 1.8% [0.0%-9.6%] in the placebo, andecaliximab Q2W, and andecaliximab QW groups, respectively. Similarly, Mayo Clinic Score response, endoscopic response, and mucosal [histological] healing did not differ among groups. Rates of adverse events were comparable among andecaliximab and placebo.

Eight weeks of induction treatment with 150 mg andecaliximab in patients with UC did not induce clinical remission or response. Andecaliximab was well tolerated and pharmacokinetic properties were consistent with those previously reported.